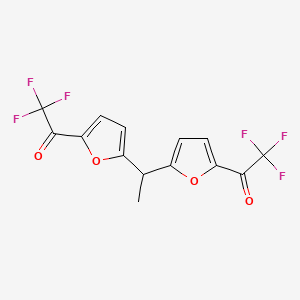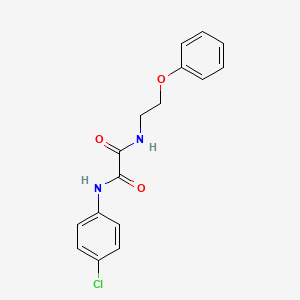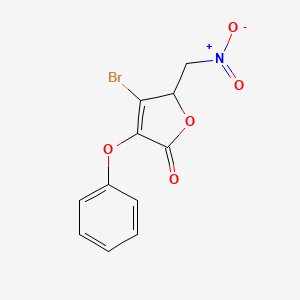![molecular formula C13H15N3O3S2 B11098253 3,5,5-trimethyl-4-[(Z)-(3-nitrobenzylidene)(oxido)-lambda~5~-azanyl]-1,3-thiazolidine-2-thione](/img/structure/B11098253.png)
3,5,5-trimethyl-4-[(Z)-(3-nitrobenzylidene)(oxido)-lambda~5~-azanyl]-1,3-thiazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-(3-NITROPHENYL)METHYLIDENEAMMONIUMOLATE is a complex organic compound with potential applications in various scientific fields. This compound features a nitrophenyl group and a thiazolan ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(3-NITROPHENYL)METHYLIDENEAMMONIUMOLATE typically involves the reaction of 3-nitrobenzaldehyde with 3,5,5-trimethyl-2-thioxo-1,3-thiazolidine-4-one under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine in an organic solvent like ethanol . The reaction mixture is then heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(3-NITROPHENYL)METHYLIDENEAMMONIUMOLATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted thiazolan compounds .
Scientific Research Applications
(Z)-1-(3-NITROPHENYL)METHYLIDENEAMMONIUMOLATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its cytotoxic effects against cancer cells.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (Z)-1-(3-NITROPHENYL)METHYLIDENEAMMONIUMOLATE involves its interaction with specific molecular targets. The nitrophenyl group can interact with cellular proteins, leading to the inhibition of essential enzymatic processes. Additionally, the thiazolan ring can bind to DNA, causing disruptions in cellular replication and transcription pathways .
Comparison with Similar Compounds
Similar Compounds
[(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-(1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione: Known for its cytotoxic properties.
Indole derivatives: Possess diverse biological activities, including antiviral and anticancer properties.
Uniqueness
(Z)-1-(3-NITROPHENYL)METHYLIDENEAMMONIUMOLATE is unique due to its combination of a nitrophenyl group and a thiazolan ring, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C13H15N3O3S2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-(3-nitrophenyl)-N-(3,5,5-trimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)methanimine oxide |
InChI |
InChI=1S/C13H15N3O3S2/c1-13(2)11(14(3)12(20)21-13)15(17)8-9-5-4-6-10(7-9)16(18)19/h4-8,11H,1-3H3/b15-8- |
InChI Key |
JTIBQTMTDWDUTR-NVNXTCNLSA-N |
Isomeric SMILES |
CC1(C(N(C(=S)S1)C)/[N+](=C/C2=CC(=CC=C2)[N+](=O)[O-])/[O-])C |
Canonical SMILES |
CC1(C(N(C(=S)S1)C)[N+](=CC2=CC(=CC=C2)[N+](=O)[O-])[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-(3-Hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11098173.png)
![2-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzonitrile](/img/structure/B11098177.png)
![N-(4-chlorophenyl)-2-[(2Z)-3-(2-hydroxypropyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B11098184.png)

![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2,3-dibromo-4,5-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11098191.png)
![N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B11098203.png)
![2-(2,4-dimethylphenoxy)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11098210.png)
![N'-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide](/img/structure/B11098211.png)

![2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B11098223.png)
![ethyl 5-(acetyloxy)-6-bromo-2-({[3-cyano-6-(2-methylpropyl)pyridin-2-yl]sulfanyl}methyl)-1-methyl-1H-indole-3-carboxylate](/img/structure/B11098232.png)
![4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11098234.png)

acetyl}hydrazinylidene)cyclohexane-1,4-dicarboxylate](/img/structure/B11098245.png)
